molecular formula C14H23NO3 B127909 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol CAS No. 18910-70-8

4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol

Cat. No.: B127909
CAS No.: 18910-70-8
M. Wt: 253.34 g/mol
InChI Key: AWYDXHUMBDRXQO-UHFFFAOYSA-N
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Description

4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a phenolic structure with a tert-butylamino group and a hydroxyethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol typically involves multiple steps:

    Starting Material: The synthesis often begins with a phenolic compound that has a methoxymethyl group.

    Introduction of tert-Butylamino Group: This step involves the reaction of the phenolic compound with tert-butylamine under controlled conditions, often using a catalyst to facilitate the reaction.

    Hydroxyethyl Group Addition: The final step involves the addition of a hydroxyethyl group, which can be achieved through various methods such as alkylation or hydroxylation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processing: Where the reactions are carried out in batches with precise control over reaction conditions.

    Continuous Flow Processing: For large-scale production, continuous flow reactors may be used to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol can undergo several types of chemical reactions:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the hydroxyethyl group to an ethyl group.

    Substitution: Various substitution reactions can occur, particularly at the phenolic hydroxyl group or the methoxymethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Including acids, bases, or metal catalysts depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce simpler alkyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol is used as a building block for synthesizing more complex molecules. Its functional groups allow for a wide range of chemical modifications.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its phenolic structure and functional groups.

Medicine

Medically, derivatives of this compound may be explored for their potential therapeutic effects, such as anti-inflammatory or antioxidant properties.

Industry

Industrially, this compound can be used in the production of polymers, resins, and other materials where phenolic compounds are required.

Mechanism of Action

The mechanism of action of 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol involves its interaction with various molecular targets:

    Enzymes: It may inhibit or activate specific enzymes depending on its structure and functional groups.

    Receptors: The compound can bind to certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(tert-Butylamino)-1-hydroxyethyl)phenol: Lacks the methoxymethyl group.

    4-(2-Amino-1-hydroxyethyl)-2-(methoxymethyl)phenol: Lacks the tert-butyl group.

    4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol: Has a methyl group instead of a methoxymethyl group.

Uniqueness

The presence of both the tert-butylamino group and the methoxymethyl group in 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol makes it unique, providing distinct chemical properties and reactivity compared to its analogs.

This detailed overview covers the essential aspects of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(methoxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)15-8-13(17)10-5-6-12(16)11(7-10)9-18-4/h5-7,13,15-17H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYDXHUMBDRXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18910-70-8
Record name 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018910708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-(TERT-BUTYLAMINO)-1-HYDROXYETHYL)-2-(METHOXYMETHYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NQV4L47S2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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